molecular formula C19H15NO7 B564415 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one CAS No. 64180-13-8

4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one

Cat. No. B564415
CAS RN: 64180-13-8
M. Wt: 369.329
InChI Key: SUHPKJKJROTWOQ-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one (4,6-DNPOB) is a synthetic phenolic compound that has been extensively studied for its potential applications in a variety of scientific research fields. It is a colorless solid that can be easily synthesized in the laboratory, and it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Crystal Structure and Stability

One study focused on the crystal structure of a similar compound, revealing it crystallized in the monoclinic system, highlighting the importance of its structural configuration in scientific research (Manolov & Maichle-Moessmer, 2007). Another research discussed the stability of neodymium(III) complexes with derivatives of 4-hydroxycoumarins, including 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, showcasing its potential in forming stable complexes with metals, which could be utilized in various scientific applications (Kostova & Nikolova, 2006).

Antimicrobial and Anticancer Activity

Research on 3-nitro-2-phenyl-2H-1-benzopyrans treated with diazomethane and diazoethane to produce benzopyranopyrazole derivatives revealed moderate antimicrobial activity against gram-positive bacteria and fungi (Kodukulla, Hariharan, & Trivedi, 1994). Furthermore, the synthesis and characterization of La(III) and Dy(III) complexes of deprotonated derivatives of this compound demonstrated cytotoxic/cytostatic activity against tumor cell lines, highlighting its potential in cancer research (Kostova & Stefanova, 2010).

Spectroscopy and Theoretical Investigations

Theoretical and vibrational spectral investigations on the sodium salt of this compound provided insights into its molecular structure and interactions, essential for understanding its chemical behavior and potential applications in materials science (Joe et al., 2009).

properties

IUPAC Name

4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-10(21)8-14(11-2-4-12(5-3-11)20(25)26)17-18(23)15-9-13(22)6-7-16(15)27-19(17)24/h2-7,9,14,22-23H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHPKJKJROTWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724559
Record name 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one

CAS RN

64180-13-8
Record name 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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